molecular formula C12H14N2 B2803983 (2R)-2-Isoquinolin-5-ylpropan-1-amine CAS No. 2248197-79-5

(2R)-2-Isoquinolin-5-ylpropan-1-amine

Cat. No.: B2803983
CAS No.: 2248197-79-5
M. Wt: 186.258
InChI Key: NATPBWKAHZAGEG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Isoquinolin-5-ylpropan-1-amine is a chiral organic compound featuring an isoquinoline moiety, a privileged structure in medicinal chemistry. The isoquinoline scaffold is known for its wide presence in natural products and bioactive molecules, exhibiting a broad spectrum of pharmacological activities . This specific (R)-enantiomer, with its amine functional group, serves as a valuable chiral building block or intermediate in asymmetric synthesis. It is particularly useful for researchers developing novel ligands for biological targets, potential pharmacologically active agents, or for use in catalytic systems. The compound's structure suggests potential for application in the synthesis of more complex molecules aimed at nucleic acid delivery systems, given that modified amine lipids containing similar nitrogenous heterocycles are an area of active investigation for formulating nanoparticles for the delivery of mRNA, CRISPR/Cas9 systems, and other therapeutic nucleic acids . As a high-purity chiral reagent, it is essential for studies where stereochemistry influences biological activity or material properties. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-isoquinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(7-13)11-4-2-3-10-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPBWKAHZAGEG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2r 2 Isoquinolin 5 Ylpropan 1 Amine and Analogous Systems

Elucidation of Reaction Pathways and Transition State Geometries

The formation of chiral amines like (2R)-2-Isoquinolin-5-ylpropan-1-amine often proceeds through asymmetric catalytic reactions, such as the hydrogenation of imines or reductive amination of ketones. The elucidation of these reaction pathways involves identifying key intermediates and the geometry of transition states, which ultimately determine the stereochemical outcome of the reaction.

Transition states are fleeting, high-energy structures that cannot be isolated, so their properties are often inferred from kinetic data and computational modeling. nih.gov For instance, in the asymmetric reduction of a prochiral ketone or imine precursor to a chiral amine, the catalyst and substrate form a diastereomeric transition state complex. The energy difference between the competing transition states leading to the (R) and (S) enantiomers dictates the enantioselectivity of the reaction.

In analogous systems, such as the hydroboration of unhindered substrates using diisopinocampheyl chloroborane, the reaction is understood to proceed through a six-membered cyclic ring transition state. researchgate.net The steric hindrance provided by the catalyst's chiral ligands directs the approach of the reagent to one face of the substrate, favoring the formation of one enantiomer. researchgate.net Similarly, in multicomponent reactions like the Petasis borono–Mannich reaction to form chiral amino alcohols, computational modeling has identified nonconventional CH···O and CH−π interactions as key features that selectively stabilize the transition state leading to the major enantiomer. acs.org For reactions involving isoquinoline (B145761) systems, cascade cyclizations and other transition metal-mediated reactions can lead to complex scaffolds, where the reaction pathway involves intermediates like iminium ions or 1,3-dipoles that proceed through specific transition state geometries. nih.gov

Kinetic and Thermodynamic Analyses of Chiral Amine Formation

Kinetic and thermodynamic analyses are essential for understanding and optimizing the synthesis of chiral amines. These studies differentiate between pathways that are kinetically favored (faster reaction rate) and those that are thermodynamically favored (leading to a more stable product). iitg.ac.inmdpi.com The formation of this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions.

In a kinetic resolution process, a racemic mixture of amines is reacted with a chiral catalyst or reagent. The two enantiomers react at different rates, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. nih.gov This process is fundamentally a kinetic phenomenon, where the difference in activation energies for the reaction of each enantiomer determines the efficiency of the resolution. nih.gov

Thermodynamic studies, on the other hand, provide information on the relative stability of reactants, intermediates, and products. For example, the free energy differences of amine-lasalocid complex formation have been calculated to understand the selectivity of ionophores for transporting amines across membranes. nih.gov In the context of synthesis, understanding the thermodynamics of catalyst-substrate binding and product release is crucial for designing efficient catalytic cycles. For some chiral isoxazoline (B3343090) derivatives, it has been shown that the reaction can be modulated to favor either the kinetically preferred imine tautomer or the thermodynamically favored enamine tautomer by simply changing the reaction conditions. mdpi.com

Table 1: Factors Influencing Reaction Control in Chiral Amine Synthesis
FactorKinetic ControlThermodynamic ControlRelevance to this compound Synthesis
Reaction Temperature Low temperatures are typically used to prevent equilibration to the thermodynamic product.Higher temperatures provide the energy needed to overcome activation barriers and reach the most stable product.Optimizing temperature is crucial for maximizing enantioselectivity in asymmetric synthesis.
Reaction Time Shorter reaction times favor the faster-forming product.Longer reaction times allow the system to reach equilibrium.Monitoring reaction progress is necessary to isolate the desired chiral amine before potential racemization or side reactions occur.
Catalyst Choice The catalyst lowers the activation energy for one pathway more than the other, dictating the product ratio.The catalyst does not change the final equilibrium position but affects the rate at which it is reached.The selection of a chiral catalyst is the primary method for achieving high enantiomeric excess under kinetic control.
Solvent Can influence the stability of transition states, affecting reaction rates. mdpi.comCan affect the relative stability of products and intermediates. mdpi.comSolvent choice can impact both the rate and selectivity of the amine formation.

Isotopic Labeling Studies and Determination of Kinetic Isotope Effects (KIE)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can trace the fate of that atom throughout the reaction. researchgate.net This method is invaluable for tracking bond-breaking and bond-forming steps.

When isotopic substitution affects the rate of a reaction, this is known as a kinetic isotope effect (KIE). nih.govnih.gov KIEs are exquisitely sensitive probes of transition state structure and can identify the rate-limiting step in a mechanism. nih.govnih.gov A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur at the transition state.

In the study of asymmetric reactions for chiral amine synthesis, KIEs provide a unique probe for the symmetry-breaking process inherent in stereoselective reactions. nih.govnih.gov For example, by comparing the reaction rates of a deuterated versus a non-deuterated substrate, researchers can infer changes in bonding at the transition state. nih.gov This information serves as a critical point of contact with computational models of transition structures, helping to validate or refine theoretical calculations. nih.govnih.gov

Role of Catalysts in Reaction Mechanism and Stereocontrol

Catalysts play a pivotal role in the synthesis of enantiomerically pure compounds like this compound. In asymmetric catalysis, a small amount of a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. Transition metals such as rhodium, ruthenium, and iridium, complexed with chiral ligands, are widely used for the asymmetric hydrogenation of imines and related substrates to produce chiral amines. acs.orgresearchgate.net

The mechanism of stereocontrol relies on the formation of a chiral environment around the catalyst's active site. The chiral ligand creates diastereomeric transition states when the prochiral substrate coordinates to the metal center. The steric and electronic properties of the ligand ensure that one transition state is significantly lower in energy than the other, leading to high enantioselectivity. nih.gov

Different catalytic systems can be employed:

Transition Metal Catalysis: Enables a wide range of transformations, including cyclizations and functionalizations, with high regio- and chemo-selectivity. researchgate.net For instance, iridium catalysts with chiral spiro phosphine-oxazoline (SIPHOX) ligands have been effective in the asymmetric hydrogenation of cyclic imines. acs.org

Organocatalysis: Uses small, metal-free organic molecules to catalyze stereoselective reactions. iitg.ac.in This approach is often considered a "green" alternative to metal-based catalysis.

Photocatalysis and Electrocatalysis: These emerging fields use light or electricity to drive reactions, offering novel pathways for synthesis under mild conditions. researchgate.netmdpi.com

The choice of catalyst is critical and is often tailored to the specific substrate to achieve optimal results. For example, in a kinetic resolution of indolines, a di-μ-oxo titanium(salalen) catalyst was found to provide excellent enantio-discrimination. nih.gov

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for investigating reaction mechanisms in organic synthesis, providing insights that are often difficult or impossible to obtain through experimental methods alone. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. mdpi.comnih.gov By mapping these stationary points, an energy landscape or reaction profile can be constructed, providing a detailed picture of the reaction mechanism. pku.edu.cn

For the synthesis of this compound and its analogs, DFT calculations can:

Predict Reaction Pathways: By comparing the activation energies of different possible pathways, DFT can predict the most likely mechanism. pku.edu.cn

Analyze Transition State Structures: DFT provides detailed geometric information about transition states, helping to explain the origins of stereoselectivity. acs.org For example, DFT studies on quinoline (B57606) derivatives have been used to understand their electronic properties and predict absorption spectra. nih.gov

Correlate with Experimental Data: Calculated properties can be compared with experimental results, such as KIEs, to validate the proposed mechanism. nih.govnih.gov

Table 2: Application of DFT in Mechanistic Studies of Analogous Reactions
ApplicationDescriptionExample from Analogous Systems
Mechanism Clarification Distinguishing between concerted and stepwise pathways in cycloaddition reactions.DFT calculations on [8+2] cycloadditions of dienylfurans showed a stepwise mechanism was favored over a concerted one. pku.edu.cn
Regioselectivity Prediction Determining which regioisomer is favored by calculating the energies of competing transition states.In nickel-catalyzed cycloadditions, the cyclization step was identified as rate-determining and controlling regioselectivity. mdpi.com
Stereoselectivity Origin Identifying the specific interactions (e.g., steric hindrance, hydrogen bonds) in the transition state that favor one enantiomer.In the Petasis borono–Mannich reaction, DFT identified nonconventional CH···O and CH−π interactions stabilizing the favored transition state. acs.org
Catalyst-Substrate Interaction Modeling the coordination of the substrate to the catalyst and the subsequent transformation.DFT modeling of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) showed activation of the alkyne via π-complexation. mdpi.com

While DFT is excellent for calculating static properties of molecules at energy minima and maxima, it does not typically account for thermal motion or solvent effects in a dynamic way. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomic motions of a system over time.

Reactive MD simulations can be used to observe chemical reactions as they happen, providing a dynamic picture of bond formation and cleavage. chemrxiv.org In the context of asymmetric catalysis, MD simulations can:

Model the Entire Catalytic Cycle: This includes substrate binding, the chemical transformation, and product release, offering insights into potential bottlenecks or catalyst deactivation pathways.

Explore Conformational Flexibility: MD can sample the vast conformational space of the catalyst-substrate complex, which is crucial for accurately determining the free energy barriers that govern enantioselectivity.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation, MD can provide a more realistic model of the reaction environment and its influence on the catalytic process. researchgate.net

For complex enzymatic systems, quantum-based MD (QMD) simulations have been developed to investigate mechanisms where mobile protons and subtle electronic effects are critical, demonstrating the power of these techniques to reveal atomistic details of catalysis. chemrxiv.org

Advanced Derivatization and Functionalization Strategies for 2r 2 Isoquinolin 5 Ylpropan 1 Amine

Chemoselective Modifications of the Primary Amine Functionality

The primary amine group is the most reactive nucleophilic site in the molecule, making it a prime target for chemoselective modifications. Such reactions are typically designed to proceed under mild conditions that preserve the integrity of the isoquinoline (B145761) ring and the stereochemistry at the chiral center.

N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or activated esters readily forms stable amide bonds. This transformation is fundamental for incorporating the scaffold into peptide-like structures or for modulating the electronic properties and basicity of the nitrogen atom.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. libretexts.orgorganic-chemistry.org Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective because they selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com This method offers a highly versatile and chemoselective route to a wide array of N-substituted derivatives. organic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification can introduce various functional groups and is often used in medicinal chemistry to generate compounds with specific biological activities.

These modifications leverage the inherent reactivity of the primary amine while maintaining the core structure of the parent molecule.

Table 1: Examples of Chemoselective Modifications of the Primary Amine
Reaction TypeReagent(s)Product TypeTypical Conditions
N-AcylationAcetyl chloride, TriethylamineN-Acetyl amideInert solvent (e.g., DCM), 0°C to RT
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl amineSolvent (e.g., DCE, MeOH), RT
Reductive AminationFormaldehyde, NaBH₃CNN,N-Dimethyl amineMethanol, Acetic acid, RT nih.gov
Sulfonylationp-Toluenesulfonyl chloride, Pyridine (B92270)N-Tosyl sulfonamideInert solvent (e.g., DCM), 0°C to RT

Selective Functionalization of the Isoquinoline Ring System

The isoquinoline moiety offers multiple sites for functionalization, primarily through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system. The benzene (B151609) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. quimicaorganica.org

Electrophilic Aromatic Substitution: In isoquinoline, electrophilic substitution reactions preferentially occur at the C5 and C8 positions of the benzene ring. quimicaorganica.orgiust.ac.ir Given that the parent molecule is already substituted at the C5 position, electrophilic attack is most likely to be directed to the C8 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed, although they may require harsh conditions that could affect other parts of the molecule.

Transition-Metal-Catalyzed C-H Activation/Functionalization: Modern synthetic methods provide powerful tools for the regioselective functionalization of heteroaromatic systems under milder conditions. mdpi.com Palladium, rhodium, and ruthenium catalysts can direct the activation of specific C-H bonds, enabling the introduction of aryl, alkyl, or other functional groups. mdpi.comacs.orgresearchgate.net For the isoquinoline system, C-H activation can be directed to various positions, including C1, C4, and C8, depending on the catalyst, ligands, and directing groups used. researchgate.net For instance, the nitrogen atom within the ring can act as a directing group to functionalize the C8 position. researchgate.net

Palladium-Catalyzed Cross-Coupling: If a halogenated derivative of (2R)-2-isoquinolin-5-ylpropan-1-amine is prepared, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgmdpi.com These reactions are highly efficient for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of highly complex and diverse structures. acs.orgrsc.org

Table 2: Strategies for Functionalization of the Isoquinoline Ring
Reaction TypeTarget Position(s)Reagent(s)/CatalystProduct Feature
Electrophilic NitrationC8HNO₃/H₂SO₄Introduction of a nitro group
Electrophilic BrominationC8N-Bromosuccinimide (NBS)Introduction of a bromine atom
Pd-Catalyzed C-H ArylationC8Pd(OAc)₂, Ligand, Aryl halideDirect introduction of an aryl group researchgate.net
Suzuki Cross-Coupling (from bromo-derivative)Site of halogenPd(PPh₃)₄, Arylboronic acid, BaseFormation of a biaryl system mdpi.com

Development and Application of Chiral Derivatizing Reagents in Stereoisomer Analysis

The analysis of enantiomeric purity is critical for chiral compounds. While chromatographic techniques using chiral stationary phases (CSPs) are common, an alternative and powerful method involves the use of chiral derivatizing agents (CDAs). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a chiral analyte to form a pair of diastereomers. wikipedia.org

Stereoisomers that are enantiomers have identical physical properties (except for the rotation of plane-polarized light) and are indistinguishable by common analytical techniques like standard HPLC or NMR spectroscopy. libretexts.orgmsu.eduyoutube.com Diastereomers, however, have different physical properties and can be separated and quantified using achiral methods. libretexts.org

For this compound, a CDA would react with its primary amine functionality. If a sample contained a mixture of both (2R) and (2S) enantiomers, the reaction with a single enantiomer of a CDA (e.g., an (R)-CDA) would produce two diastereomers: (R,R) and (S,R). These diastereomeric products can then be separated by standard chromatography (e.g., HPLC on a C18 column) or distinguished by NMR spectroscopy, allowing for the precise determination of the enantiomeric excess (ee) of the original sample. wikipedia.orgnsf.gov

Common CDAs for primary amines include Mosher's acid chloride (MTPA-Cl), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and various chiral isocyanates. wikipedia.orgnih.gov The choice of CDA depends on the analytical technique to be used and the specific properties of the analyte. nih.govsemanticscholar.org

Table 3: Common Chiral Derivatizing Agents (CDAs) for Primary Amines
Chiral Derivatizing Agent (CDA)Reactive Functional GroupResulting Diastereomeric LinkagePrimary Analytical Method
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Acid chlorideAmide¹H, ¹⁹F NMR, HPLC
1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's reagent)FluoroaromaticN-Aryl amineHPLC-UV
(R)-(+)-1-Phenylethyl isocyanateIsocyanateUreaHPLC, NMR
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)IsothiocyanateThioureaHPLC

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The derivatized forms of this compound serve as versatile intermediates for constructing more complex molecular architectures. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.govrsc.org By leveraging the functional handles introduced through the strategies described above, this chiral building block can be incorporated into larger, multi-functional molecules.

For example, the primary amine can be used as an anchor point for building peptide-mimetics or for attachment to a solid support for combinatorial synthesis. An N-acylated derivative could undergo subsequent C-H functionalization on the isoquinoline ring, followed by another coupling reaction, demonstrating a multi-step synthetic sequence to a complex target.

Furthermore, functional groups introduced onto the isoquinoline ring can participate in cyclization reactions to form novel polycyclic heterocyclic systems. For instance, an 8-amino derivative could be condensed with a dicarbonyl compound to form a new fused ring. An 8-bromo derivative could undergo an intramolecular Heck reaction if an appropriate alkenyl chain is attached to the primary amine. These strategies enable the exploration of novel chemical space around the core scaffold, leading to the discovery of new compounds with potential applications in various fields of chemistry. rsc.orgresearchgate.net

Table 4: Synthetic Pathways to Complex Architectures
Initial DerivativeSubsequent ReactionReagent/CatalystResulting Complex Scaffold
N-Acryloyl derivativeIntramolecular Friedel-CraftsPolyphosphoric acid (PPA)Fused polycyclic lactam
8-Bromo-N-Boc derivativeSuzuki CouplingPd catalyst, 2-formylphenylboronic acidBiaryl system with aldehyde handle
8-Bromo derivativeBuchwald-Hartwig AminationPd catalyst, Primary amine8-Amino substituted isoquinoline
N-(o-bromobenzyl) derivativeIntramolecular C-N CouplingPd catalyst, BaseFused diazepine (B8756704) ring system

Coordination Chemistry of 2r 2 Isoquinolin 5 Ylpropan 1 Amine As a Chiral Ligand

Design and Synthesis of Chiral Ligands Derived from (2R)-2-Isoquinolin-5-ylpropan-1-amine

The design of chiral ligands from this compound is centered on leveraging its inherent structural features: the basic isoquinoline (B145761) nitrogen, the primary amine, and the stereogenic center. As a standalone molecule, it can function as a bidentate N,N-ligand, forming a stable six-membered chelate ring upon coordination to a metal center.

The true versatility of this compound lies in its use as a chiral building block for more complex ligand architectures. Synthetic modifications can be readily introduced, primarily at the primary amine, to modulate the steric and electronic properties of the resulting ligand. Common derivatization strategies include:

Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones yields chiral imine (Schiff base) ligands. This approach allows for the introduction of a wide range of substituents, enabling fine-tuning of the ligand's steric bulk and electronic character.

Amide Synthesis: Acylation of the amine group with chiral or achiral carboxylic acids or their derivatives produces chiral amide ligands. The amide moiety can offer an additional coordination site (the carbonyl oxygen), potentially increasing the ligand's denticity.

N-Alkylation/Arylation: Introduction of substituents on the amine nitrogen can modify the steric environment around a coordinated metal.

The synthesis of the isoquinoline core itself can be achieved through established organic reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, which are effective for creating the fused bicyclic system from phenylethylamine precursors. researchgate.net Asymmetric synthesis strategies are crucial to ensure the enantiopurity of the final ligand, which is paramount for its application in enantioselective catalysis. researchgate.net

Metal Complexation with Transition and Main Group Metals

Ligands derived from isoquinoline amines are effective for coordinating with a variety of transition metals. The two nitrogen donors—one from the aromatic isoquinoline ring and one from the aliphatic amine side chain—form a stable chelate complex. Research on analogous systems has demonstrated successful complexation with metals such as copper(II), cobalt(II), nickel(II), zinc(II), rhodium(III), and ruthenium(II). polimi.itmdpi.comresearchgate.net

The coordination process typically involves the displacement of labile solvent molecules from a metal salt precursor by the nitrogen atoms of the ligand in an appropriate solvent. The stoichiometry of the resulting complexes, commonly 1:1 or 2:1 (ligand:metal), depends on the coordination number and preferred geometry of the metal ion, as well as the denticity of the ligand. orientjchem.orgresearchgate.net For instance, an octahedral metal center like Co(II) or Ni(II) might coordinate to two tridentate ligands or three bidentate ligands. The formation of these stable complexes is often driven by the thermodynamically favorable chelate effect. While complexation is dominated by transition metals due to their versatile d-orbital interactions, interactions with main group metals are also possible, particularly with Lewis acidic metals that can coordinate to the nitrogen donors.

Structural Characterization of Coordination Compounds (e.g., X-ray Crystallography, NMR Spectroscopy)

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural characterization. Upon coordination to a metal, the chemical shifts of the ligand's protons and carbons change significantly. ¹H NMR can show the downfield or upfield shifting of protons near the coordination sites, providing evidence of metal-ligand binding. nih.govnih.gov For diamagnetic complexes, techniques like COSY and HMQC can be used for full signal assignment. For paramagnetic complexes, broadened signals are often observed, but the spectra can still provide valuable structural insights.

Other spectroscopic methods are also employed. Infrared (IR) spectroscopy can indicate coordination by showing shifts in the stretching frequencies of N-H or C=N bonds. orientjchem.org UV-Visible spectroscopy is used to study the d-d transitions of the metal center, which are sensitive to the coordination environment and geometry of the complex. nih.gov

Stability and Reactivity of Metal-Ligand Complexes

The stability of metal complexes is a critical factor, particularly for their use in catalysis. The stability of complexes involving this compound derivatives is influenced by several factors:

The Chelate Effect: As a bidentate ligand, it forms a six-membered ring with the metal ion. Chelation significantly increases the thermodynamic stability of the complex compared to coordination with two analogous monodentate ligands. researchgate.net

Nature of the Metal Ion: The stability is dependent on the specific metal. The Irving-Williams series often predicts the relative stability of complexes with divalent first-row transition metals (Mn < Fe < Co < Ni < Cu > Zn). The Hard and Soft Acids and Bases (HSAB) principle also applies; nitrogen donors are borderline bases and tend to form stable complexes with borderline acids like Cu(II), Ni(II), and Zn(II). researchgate.net

Ligand Substituents: Steric hindrance from bulky groups on the ligand can sometimes decrease stability, while electronic effects can modulate the basicity of the nitrogen donors and thus the strength of the metal-ligand bonds.

The reactivity of these complexes is central to their catalytic function. The coordinated ligand can influence the reactivity of the metal center, and conversely, the metal can activate the ligand. In catalysis, the complex must be stable enough to persist through the reaction but also labile enough to allow for substrate coordination and product release. rsc.orguu.nl The inherent chirality of the ligand dictates the stereochemical outcome of the reactions occurring within the metal's coordination sphere.

Applications in Asymmetric Catalysis

Chiral amines and their derivatives are foundational ligands in asymmetric synthesis. The primary application for metal complexes of this compound and its derivatives is in asymmetric catalysis, where the ligand's chirality is transferred to the reaction products to yield an excess of one enantiomer. The isoquinoline framework provides a rigid scaffold that, combined with the stereocenter, creates a well-defined chiral pocket around the catalytically active metal center. This arrangement allows for effective enantiofacial discrimination of prochiral substrates.

Enantioselective Transformations Mediated by Isoquinoline-Derived Chiral Amine Complexes

Complexes derived from chiral isoquinoline-based ligands have proven effective in a range of important enantioselective transformations. While specific data on this compound is not available, the performance of analogous systems provides a strong indication of its potential.

One prominent application is in the asymmetric transfer hydrogenation of imines and ketones. Ruthenium complexes with chiral diamine ligands are highly effective for the reduction of C=N bonds, producing chiral amines with high enantioselectivity. mdpi.com This method is a practical and atom-economical route to valuable chiral building blocks.

Another key area is the enantioselective dearomatization of N-heterocycles. For example, chiral catalysts have been used for the dearomatization of isoquinolines via the addition of silyl (B83357) phosphites, generating valuable cyclic α-aminophosphonates with good to high enantioselectivity. nih.govrsc.orgresearchgate.net This transformation highlights the ability of chiral ligands to control stereochemistry in complex reactions involving aromatic systems.

The table below summarizes representative results from the literature for enantioselective transformations using catalysts based on chiral isoquinoline derivatives.

TransformationSubstrateCatalyst/Ligand SystemYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Transfer Hydrogenation3,4-Dihydroisoquinolines[RuCl2(p-cymene)]2 / TsDPEN derivative>9995 mdpi.com
Asymmetric Transfer Hydrogenation1-Phenyl-3,4-dihydroisoquinoline[RuCl2(p-cymene)]2 / (R,R)-N,N*d9887 mdpi.com
Enantioselective DearomatizationIsoquinolinetert-Leucine derived thiourea9975 researchgate.net
Enantioselective Dearomatization3-Methylisoquinolinetert-Leucine derived thiourea9991 researchgate.net
Enantioselective Dearomatization5-Methoxyisoquinolinetert-Leucine derived thiourea9981 researchgate.net

Principles of Ligand Design for Enhanced Stereoselectivity and Catalytic Activity

The rational design of chiral ligands is crucial for achieving high performance in asymmetric catalysis. For ligands based on the this compound scaffold, several principles can be applied to optimize stereoselectivity and activity: researchgate.netorganic-chemistry.org

Steric Tuning: The steric environment around the metal center is one of the most important factors in stereochemical control. Introducing bulky substituents on the amine nitrogen or on the isoquinoline ring can create a more confined chiral pocket, forcing the substrate to approach the metal center from a specific direction, thereby enhancing enantioselectivity. nih.gov

Electronic Modification: The electronic properties of the ligand influence the Lewis acidity and redox potential of the metal catalyst, which in turn affects its catalytic activity. Electron-donating groups on the isoquinoline ring can increase the electron density on the metal, potentially increasing its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups can make the metal more Lewis acidic, which can be beneficial for activating substrates.

Conformational Rigidity and Flexibility: A well-designed ligand should strike a balance between rigidity and flexibility. A rigid backbone, like that of the isoquinoline ring, helps to establish a predictable and well-defined chiral environment. However, some degree of conformational flexibility may be necessary to accommodate different substrates and to facilitate the catalytic cycle. The design of C2-symmetric ligands, for example, often leads to high enantioselectivity by reducing the number of possible competing transition states. organic-chemistry.org

Bite Angle: For bidentate and polydentate ligands, the bite angle—the angle formed between the two coordinating atoms and the metal center—is a key parameter. It influences the geometry and stability of the complex and can have a profound impact on the selectivity of the catalyzed reaction. Modifying the linker between coordinating groups is a common strategy to tune this angle.

By systematically applying these design principles, new generations of ligands derived from this compound can be developed, leading to more efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Studies on Catalyst Poisoning and Deactivation Mechanisms in Chiral Catalysis

The stability and longevity of a chiral catalyst are paramount for its practical application in asymmetric synthesis. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a critical issue that can stem from various chemical, thermal, and mechanical pathways. researchgate.netscispace.comscispace.com In the context of chiral catalysis employing ligands like this compound, understanding the specific mechanisms of poisoning and deactivation is crucial for optimizing reaction conditions and designing more robust catalytic systems.

The deactivation of such catalysts can be broadly categorized into several mechanisms: poisoning, fouling, thermal degradation, and chemical decomposition of the ligand or metal complex. scispace.com For catalysts incorporating nitrogen-containing chiral ligands, such as isoquinolines and chiral amines, specific deactivation pathways related to the electronic and coordination properties of the nitrogen atoms are of particular interest. researchgate.netnih.gov

Potential Poisoning Mechanisms

Catalyst poisoning refers to the strong chemisorption of species onto the active sites of the catalyst, leading to a reduction in their number and, consequently, a decrease in catalytic activity. researchgate.net For catalysts derived from this compound, several potential poisons can be identified.

Substrate or Product Inhibition: In many asymmetric reactions, especially hydrogenations, the chiral amine products can be highly basic and nucleophilic, leading to strong coordination to the metal center and causing catalyst deactivation. nih.govacs.org The product of a reaction catalyzed by a complex of this compound could potentially compete with the substrate for coordination to the metal's active site, thereby inhibiting the catalytic cycle.

Coordination of Heteroatoms: The isoquinoline moiety of the ligand itself contains a nitrogen atom with a lone pair of electrons that is integral to forming the catalytically active complex. However, other heteroatomic functional groups present in the substrate or impurities in the reaction mixture can also coordinate strongly to the metal center, acting as poisons. nih.gov For instance, sulfur-containing compounds are well-known poisons for many transition metal catalysts. researchgate.net

Solvent and Additive Effects: The choice of solvent and additives can significantly influence catalyst stability. numberanalytics.com Solvents with coordinating capabilities might compete with the substrate, while certain additives, though intended to enhance the reaction, could have detrimental effects on the catalyst's lifespan.

Deactivation through Ligand Degradation or Transformation

The chiral ligand itself can be susceptible to degradation under reaction conditions, leading to a loss of the catalyst's stereocontrol and activity.

Oxidation or Reduction of the Ligand: Depending on the reaction conditions, the isoquinoline ring or the amine functional group could undergo oxidation or reduction, altering the electronic and steric properties of the ligand and thus affecting the catalyst's performance.

Case Studies and Research Findings

While specific studies on the deactivation of catalysts bearing the this compound ligand are not extensively documented in the public domain, valuable insights can be drawn from research on analogous systems. For example, studies on the asymmetric hydrogenation of imines catalyzed by iridium complexes with chiral diamine ligands have shown that the product amine can act as a competitive inhibitor. nih.gov Similarly, research on catalysts with quinoline-based ligands has highlighted the importance of the ligand's electronic properties and steric bulk in preventing deactivation. researchgate.net

A kinetic study on the asymmetric hydrogenation of acetophenone (B1666503) using ruthenium complexes with bisphosphine-diamine ligands revealed a first-order deactivation process. mdpi.com This deactivation was attributed to structural changes in the catalyst during the reaction, leading to a decrease in its ability to produce the desired enantiomer. mdpi.com Such kinetic analyses are invaluable for quantifying the rate of deactivation and understanding the underlying mechanisms.

The following table summarizes potential deactivation mechanisms for chiral catalysts with nitrogen-containing ligands, which are relevant to catalysts derived from this compound.

Deactivation MechanismDescriptionPotential Relevance to this compound Catalysts
Product Inhibition The chiral amine product competes with the substrate for coordination to the metal center, slowing down the catalytic cycle. nih.govacs.orgHigh. The basicity of potential chiral amine products could lead to strong coordination with the metal center.
Heteroatom Poisoning Impurities containing sulfur, phosphorus, or other strongly coordinating atoms bind irreversibly to the active sites. researchgate.netnih.govModerate to High. Dependent on the purity of substrates and solvents.
Ligand Oxidation The isoquinoline or amine moiety of the ligand is oxidized under aerobic or harsh reaction conditions, altering its properties.Moderate. Dependent on the specific reaction conditions and the robustness of the ligand to oxidation.
Ligand Dissociation The chiral ligand detaches from the metal center, leading to the formation of less active or achiral species. mdpi.comModerate. The stability of the metal-ligand bond is crucial.
Thermal Degradation High temperatures can lead to the decomposition of the ligand or the metal complex, or cause sintering of heterogeneous catalysts. researchgate.netscispace.comLow to Moderate. Typically relevant for reactions run at elevated temperatures.

Theoretical and Computational Studies of 2r 2 Isoquinolin 5 Ylpropan 1 Amine

Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like (2R)-2-Isoquinolin-5-ylpropan-1-amine at the atomic level. These calculations can provide deep insights into the molecule's geometry, stability, and electronic characteristics.

Molecular Structure and Conformation: The first step in a computational study is the optimization of the molecule's three-dimensional structure to find its most stable conformation(s). For a flexible molecule like this compound, which has a rotatable bond between the isoquinoline (B145761) ring and the propan-1-amine side chain, a conformational analysis is crucial. This involves calculating the potential energy surface by systematically rotating the dihedral angles of the side chain to identify low-energy conformers. The results of such a study would reveal the preferred spatial arrangement of the amine and isoquinoline groups, which is critical for understanding its interaction with other molecules.

Electronic Properties: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and spectroscopic behavior. Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For isoquinoline derivatives, the HOMO is often localized on the electron-rich aromatic system, while the LUMO may be distributed across the ring system.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group and the isoquinoline ring would likely be regions of negative potential, indicating their susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within the molecule. It can quantify the charge on each atom and describe the delocalization of electron density, offering insights into the nature of the chemical bonds and intramolecular interactions.

Below is an illustrative table of the type of data that quantum chemical calculations would generate for this compound.

Calculated Property Illustrative Value Significance
Total Energy-X HartreesThermodynamic stability of the molecule.
Dipole MomentY DebyePolarity and intermolecular interactions.
HOMO Energy-Z eVElectron-donating ability.
LUMO Energy+W eVElectron-accepting ability.
HOMO-LUMO Gap(Z+W) eVChemical reactivity and kinetic stability.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of a molecule in various chemical reactions. For this compound, this can guide synthetic modifications and provide insights into its potential metabolic pathways.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and describe the energy required to remove an electron and the energy released when an electron is added.

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. A smaller HOMO-LUMO gap generally corresponds to a softer, more reactive molecule.

Electronegativity (χ) and Electrophilicity Index (ω): These descriptors help in understanding the molecule's ability to attract electrons and its tendency to act as an electrophile.

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would pinpoint which atoms on the isoquinoline ring and the side chain are most likely to participate in chemical reactions.

Modeling Reaction Mechanisms: DFT calculations can be used to model the entire reaction pathway for a given chemical transformation. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and selectivity of a reaction. For instance, in the case of N-alkylation or N-acylation of the amine group, computational modeling could predict the most favorable reaction conditions and reagents.

An illustrative table of reactivity descriptors for this compound is presented below.

Reactivity Descriptor Formula Illustrative Value Interpretation
Ionization Potential (I)I ≈ -EHOMOHighDifficult to oxidize.
Electron Affinity (A)A ≈ -ELUMOLowPoor electron acceptor.
Chemical Hardness (η)η = (I - A) / 2HighLow reactivity.
Electronegativity (χ)χ = (I + A) / 2ModerateModerate ability to attract electrons.
Electrophilicity Index (ω)ω = χ2 / (2η)LowNot a strong electrophile.

Advanced Spectroscopic Characterization Techniques for Chiral Identification and Structural Elucidation

The chiral nature of this compound necessitates the use of chiroptical spectroscopic techniques for its characterization. Computational methods are indispensable for interpreting the complex spectra obtained from these techniques.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum of a molecule. By comparing the calculated spectrum of the (2R)-enantiomer with the experimentally measured spectrum, the absolute configuration can be confidently assigned.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy: VCD and ROA are vibrational chiroptical techniques that provide detailed information about the stereochemistry and conformation of chiral molecules in solution. DFT calculations of the vibrational frequencies and the corresponding VCD and ROA intensities can be used to interpret the experimental spectra. This allows for a detailed conformational analysis and the assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is not inherently chiral, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers. Computational methods can predict the NMR chemical shifts and coupling constants for the diastereomeric complexes formed, aiding in the interpretation of the spectra. Recent advances in NMR techniques also allow for the direct detection of molecular chirality without the need for chiral auxiliaries, a process that can be rationalized and supported by DFT calculations of the relevant magnetic and electric properties. theanalyticalscientist.com

Molecular Modeling and Simulation Approaches in Chemical Design and Reaction Optimization

Molecular modeling and simulation techniques can be employed to explore the interactions of this compound with other molecules, which is particularly relevant for drug design and understanding its behavior in different environments.

Molecular Docking: If this compound is being investigated as a potential drug candidate, molecular docking can be used to predict its binding mode and affinity to a specific biological target, such as a protein receptor or an enzyme. This involves computationally placing the molecule into the binding site of the target and scoring the different poses based on their interaction energies. This can provide valuable insights into the structure-activity relationship and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in a solvent or in complex with a biological macromolecule over time. These simulations provide a more realistic picture of the molecular interactions and can be used to assess the stability of the molecule's conformation and its binding to a target. For reaction optimization, MD simulations can help in understanding the role of the solvent and other reaction conditions on the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of this compound are synthesized and their biological activity is measured, QSAR modeling can be used to develop a mathematical relationship between the structural properties of the molecules and their activity. The descriptors used in QSAR models are often derived from computational chemistry calculations, such as the electronic and steric properties of the molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-Isoquinolin-5-ylpropan-1-amine while ensuring enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For example, using a chiral catalyst in a reductive amination reaction (e.g., Ru-based catalysts for hydrogenation) ensures retention of stereochemistry . Post-synthesis purification via chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane:isopropanol mobile phase) is critical to verify enantiopurity. Characterization should include polarimetry and comparison of optical rotation values with literature data .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^13C-NMR, focusing on the isoquinolinyl proton environment (e.g., aromatic protons at δ 7.5–9.0 ppm) and the stereogenic center (C2) splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., calculated [M+H]+^+ for C12_{12}H15_{15}N2_2: 187.1235).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at λ = 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines. Use radioligand displacement assays with 3H^3H-labeled ligands .
  • Cytochrome P450 Inhibition : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification of metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer :

  • Comparative Dose-Response Studies : Test both enantiomers in parallel across multiple assays (e.g., IC50_{50} in receptor binding vs. cytotoxicity in HEK293 cells).
  • Molecular Docking Simulations : Use software like AutoDock Vina to model enantiomer-receptor interactions, focusing on steric clashes or hydrogen-bonding discrepancies .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance of stereochemical effects on activity .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.
  • Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., racemization) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How do substituents on the isoquinolinyl ring (e.g., electron-withdrawing groups) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict logP, pKa, and dipole moments. Compare with experimental HPLC-derived logD values .
  • Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and correlate with Hammett σ constants of substituents .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer :

  • Force Field Validation : Re-evaluate docking parameters (e.g., solvation models or protonation states) using crystallographic data of analogous compounds .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., buffer ionic strength, temperature) to rule out procedural variability .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 187.26 g/mol
logP (Predicted) 2.1 (ChemAxon)
Chiral Purity >99% ee (Chiral HPLC)
Key NMR Shifts (δ, ppm) C2-H: 3.8 (q, J=6.5 Hz); Isoquinolinyl: 8.2 (d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.